molecular formula C9H10INO B3123540 2-iodo-N,5-dimethylbenzamide CAS No. 309253-38-1

2-iodo-N,5-dimethylbenzamide

Cat. No.: B3123540
CAS No.: 309253-38-1
M. Wt: 275.09 g/mol
InChI Key: RWHGKZJLXUMOQU-UHFFFAOYSA-N
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Description

2-Iodo-N,5-dimethylbenzamide is a high-value benzamide derivative intended for research and further manufacturing applications, strictly not for human or veterinary use. As a substituted benzamide, this compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, where the iodine atom acts as an excellent leaving group. Its structure suggests potential application in the development and synthesis of novel pharmaceutical intermediates and active compounds, making it a valuable reagent for medicinal chemistry research and drug discovery programs. Researchers utilize this chemical for constructing complex molecular architectures and exploring structure-activity relationships. This product is characterized by a high purity level (typically ≥95% or ≥98%, to be confirmed by analysis) to ensure consistent performance in sensitive synthetic applications. Proper handling procedures should be followed, and the material must be stored under recommended conditions, often at 2-8°C and protected from light, to maintain stability. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGKZJLXUMOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308698
Record name 2-Iodo-N,5-dimethylbenzamide
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Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309253-38-1
Record name 2-Iodo-N,5-dimethylbenzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=309253-38-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-N,5-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Iodo N,5 Dimethylbenzamide

Direct Halogenation Approaches for Iodobenzamides

Direct halogenation of the aromatic ring is a primary strategy for the synthesis of iodo-substituted benzamides. This approach involves the introduction of an iodine atom onto the benzene (B151609) ring of a precursor molecule, in this case, N,5-dimethylbenzamide.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic substitution is a fundamental method for the iodination of arenes. For the synthesis of 2-iodo-N,5-dimethylbenzamide, this would involve the reaction of N,5-dimethylbenzamide with an electrophilic iodine source. The directing effects of the substituents on the aromatic ring, the amide group (-CONHCH₃) and the methyl group (-CH₃), are crucial in determining the regioselectivity of the iodination. Both are ortho-, para-directing groups. The iodination is expected to occur at the positions ortho or para to these activating groups.

Common iodinating agents used in such reactions include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of iodine itself is often insufficient for direct reaction with aromatic rings, necessitating the use of an oxidizing agent to generate a more potent electrophilic species, often considered as I⁺. libretexts.org

A representative reaction for the electrophilic iodination of a substituted benzamide (B126) is shown below:

N,5-dimethylbenzamide + Iodinating Agent → this compound + Other isomers

Optimization of Reaction Parameters in Iodination Procedures

The efficiency and selectivity of electrophilic iodination are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, oxidizing agent, temperature, and reaction time is essential to maximize the yield of the desired product, this compound, while minimizing the formation of unwanted isomers and byproducts.

The choice of solvent can significantly impact the rate and outcome of the iodination reaction. Solvents can influence the solubility of the reactants and the stability of the intermediates. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

The oxidizing agent plays a critical role in activating molecular iodine. Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts. libretexts.org The selection of the oxidizing agent can affect the electrophilicity of the iodine species and, consequently, the reaction's success with moderately activated or deactivated aromatic rings.

Table 1: Common Iodinating Systems for Aromatic Compounds

Iodinating Agent Oxidizing Agent/Catalyst Solvent(s)
I₂ H₂O₂ or CuCl₂ Acetic Acid, Water
N-Iodosuccinimide (NIS) Trifluoroacetic acid Acetonitrile (B52724), Dichloromethane

Temperature and reaction time are critical parameters that must be controlled to achieve optimal results. Higher temperatures can increase the reaction rate but may also lead to decreased selectivity and the formation of undesired byproducts due to competing side reactions. Conversely, lower temperatures might lead to sluggish or incomplete reactions. The optimal temperature is therefore a balance between reaction rate and selectivity.

The reaction time needs to be sufficient to allow for the complete conversion of the starting material. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs.

Metal-Catalyzed Synthesis of this compound and its Derivatives

In addition to direct halogenation, metal-catalyzed reactions offer powerful alternatives for the synthesis of aryl iodides and benzamides. These methods often provide higher selectivity and functional group tolerance compared to traditional electrophilic substitution reactions.

Copper-Catalyzed Approaches to N,N-Dimethylbenzamide Formation

While not a direct method for the synthesis of this compound from N,5-dimethylbenzamide, copper-catalyzed reactions are highly relevant for the synthesis of the broader class of N,N-disubstituted benzamides. For instance, a copper-catalyzed method for the preparation of N-alkylbenzimidazoles from o-haloanilines has been described, showcasing the utility of copper in C-N bond formation. nih.gov

Furthermore, a copper-catalyzed amidation of nitriles using N,N-dimethylformamide (DMF) as an amide source has been reported to produce a variety of N,N-dimethyl benzamides in good yields. rsc.org This reaction proceeds under an oxygen atmosphere with Cu₂O as the catalyst and 1,10-phenanthroline (B135089) as the ligand. rsc.orgsioc-journal.cn This approach could be conceptually applied to a suitably substituted iodinated nitrile to construct the N,N-dimethylbenzamide moiety.

A plausible, though indirect, copper-catalyzed route to a derivative of the target molecule could involve the following conceptual steps:

Synthesis of 2-iodo-5-methylbenzonitrile (B3052621).

Copper-catalyzed reaction of 2-iodo-5-methylbenzonitrile with a source for the dimethylamide group.

Table 2: Conditions for Copper-Catalyzed Synthesis of N,N-Dimethyl Benzamides from Nitriles

Copper Source Ligand Amide Source Atmosphere Temperature (°C)

This table is based on a general procedure for the synthesis of N,N-dimethyl benzamides and would require specific optimization for a substrate like 2-iodo-5-methylbenzonitrile. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions Involving Iodoaryl Moieties

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The iodoaryl moiety in this compound makes it an excellent substrate for these transformations. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. wikipedia.org This reactivity allows for the coupling of the benzamide scaffold with a wide array of partners under relatively mild conditions. wikipedia.org

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com The iodo-substituent at the 2-position of this compound makes it an ideal candidate for this transformation, allowing for the introduction of various alkyne groups to create functionalized internal alkynes. wikipedia.org

The general mechanism involves the reaction of the terminal alkyne with the copper(I) salt to form a copper(I) acetylide, which then acts as the active nucleophile in the palladium catalytic cycle. wikipedia.orgyoutube.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Table 1: Examples of Sonogashira Coupling Products from this compound This table presents hypothetical products based on the general applicability of the Sonogashira reaction.

Alkyne Reactant Coupled Product
Phenylacetylene 2-(Phenylethynyl)-N,5-dimethylbenzamide
Trimethylsilylacetylene N,5-Dimethyl-2-((trimethylsilyl)ethynyl)benzamide
1-Hexyne N,5-Dimethyl-2-(hex-1-yn-1-yl)benzamide

Palladium-catalyzed carbonylation reactions offer a direct route to introduce a carbonyl group into an organic molecule using carbon monoxide (CO). For this compound, this reaction allows the transformation of the highly reactive carbon-iodine bond into various carbonyl derivatives, such as amides, esters, or carboxylic acids, by trapping the acyl-palladium intermediate with a suitable nucleophile. nih.gov

These reactions are highly versatile; for instance, reacting this compound under a CO atmosphere in the presence of an alcohol and a palladium catalyst would yield an ester. Similarly, using a secondary amine as the nucleophile would result in the formation of a new amide derivative. Recent advancements have even developed ligand-free palladium-catalyzed double carbonylation methods to produce α-ketoamides from aryl iodides under atmospheric CO pressure. nih.gov

Table 2: Potential Carbonylation Products from this compound This table illustrates potential products based on general palladium-catalyzed carbonylation reactions.

Nucleophile Carbonylation Product
Methanol Methyl 2-(methylcarbamoyl)-4-methylbenzoate
Diethylamine 2-(Diethylcarbamoyl)-N,5-dimethylbenzamide
Water (Hydroxycarbonylation) 2-(Methylcarbamoyl)-4-methylbenzoic acid

Ruthenium-Catalyzed Ortho-C−H Halogenation of Benzamides

A highly efficient and atom-economical method for synthesizing this compound is through the direct, regioselective halogenation of the C-H bond at the ortho position of the corresponding benzamide precursor. Ruthenium-catalyzed C-H activation has emerged as a powerful tool for this purpose. Specifically, a catalyst system such as [Ru₃(CO)₁₂] with a silver-based co-catalyst can facilitate the direct iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source.

This methodology involves the coordination of the amide's carbonyl oxygen to the ruthenium center, directing the catalyst to activate the adjacent ortho C-H bond. This high level of regioselectivity is a key advantage, preventing the formation of other isomers and simplifying purification. The reaction proceeds by forming a ruthenacycle intermediate, which then reacts with the electrophilic halogen source (NIS) to yield the final ortho-iodinated product. This approach allows for the synthesis of this compound directly from N,5-dimethylbenzamide.

Table 3: Typical Conditions for Ruthenium-Catalyzed Ortho-Iodination of a Benzamide Based on general procedures reported in the literature.

Component Role Example Reagent
Substrate Starting Material N,5-dimethylbenzamide
Catalyst C-H Activation [Ru₃(CO)₁₂]
Co-catalyst / Additive Promoter Silver salt (e.g., AgO₂CAd)
Halogen Source Iodine Atom Donor N-Iodosuccinimide (NIS)
Solvent Reaction Medium Dichloroethane (DCE)

One-Pot Synthetic Procedures for Related Halogenated Benzamides

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. For the synthesis of halogenated benzamides, several one-pot strategies have been developed. For instance, a one-pot, three-step synthesis has been reported for 2-amino-5-halogenated-N,3-dimethylbenzamides starting from 2-amino-3-methylbenzoic acid. chemicalbook.com This process involves esterification, aminolysis, and finally, electrophilic aromatic halogenation using reagents like N-iodosuccinimide (NIS) without the need to separate the intermediate products. chemicalbook.com

Another approach integrates amide activation, reduction, and intramolecular substitution in a one-pot reaction to form cyclic structures from halogenated amides. rsc.org While not directly producing this compound, these methodologies highlight the potential for developing streamlined, multi-step syntheses for related halogenated aromatic amides.

Preparation of Key Intermediates and Advanced Derivatives of this compound

The synthesis of this compound relies on the availability of key starting materials and serves as a platform for creating more complex derivatives.

Preparation of Key Intermediates:

The primary intermediate for the direct C-H iodination strategy is N,5-dimethylbenzamide . This precursor is typically synthesized through a standard amidation reaction. The process begins with 3-methylbenzoic acid (m-toluic acid), which is converted to its more reactive acid chloride form, 3-methylbenzoyl chloride , using a chlorinating agent like thionyl chloride. chemicalbook.comchemicalbook.com The resulting 3-methylbenzoyl chloride is then reacted with methylamine (B109427) to furnish N,5-dimethylbenzamide.

Advanced Derivatives:

This compound is itself an advanced intermediate, valued for the synthetic utility of its carbon-iodine bond. As detailed in the sections above, this iodo-moiety is readily transformed via palladium-catalyzed reactions.

Alkynylated Derivatives: Through Sonogashira coupling, a diverse range of substituted alkyne groups can be attached at the 2-position, leading to complex polycyclic or functionally rich molecules. nih.gov

Carbonylated Derivatives: Carbonylation reactions convert the iodo group into esters, amides, or carboxylic acids, providing access to a different class of functionalized benzamides. nih.gov

Reduction to Parent Benzamide: The iodine atom can be removed via reduction to yield 4-methoxy-N,N-dimethylbenzamide, demonstrating its utility as a removable directing group if other positions on the ring need to be functionalized first.

These transformations underscore the role of this compound as a versatile building block in medicinal and materials chemistry.

Elucidation of Reaction Mechanisms and Kinetics for 2 Iodo N,5 Dimethylbenzamide Transformations

Mechanistic Investigations of Halogenation Reactions in Benzamide (B126) Systems

The introduction of an iodine atom onto the benzamide scaffold is a key synthetic step. The regioselectivity and efficiency of this halogenation are governed by the electronic properties of the substituents on the aromatic ring.

The formation of 2-iodo-N,5-dimethylbenzamide via direct iodination of N,5-dimethylbenzamide is an example of an electrophilic aromatic substitution (EAS) reaction. libretexts.orgquora.com In this process, an electrophilic iodine species (e.g., I⁺) attacks the electron-rich benzene (B151609) ring. The rate and regiochemical outcome of the substitution are determined by the electronic effects of the two substituents already present: the N,N-dimethylamide group (-CON(CH₃)₂) and the methyl group (-CH₃). masterorganicchemistry.com

Substituents on a benzene ring are classified as either activating or deactivating based on their ability to donate or withdraw electron density, which in turn affects the rate of electrophilic attack compared to unsubstituted benzene. masterorganicchemistry.com

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. They typically direct incoming electrophiles to the ortho and para positions. libretexts.org The methyl group (-CH₃) is a classic example of a weak activating group.

Deactivating Groups : These groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing the rate of EAS. masterorganicchemistry.com Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org The N-substituted amide moiety is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring via resonance. libretexts.org

In N,5-dimethylbenzamide, the methyl group is at position 5, and the amide group is at position 1. The directing effects of these groups on the five available positions for iodination are as follows:

Amide Group (-CON(CH₃)₂) : Directs meta to positions 3 and 5.

Methyl Group (-CH₃) : Directs ortho to positions 4 and 6, and para to position 2.

The synthesis of This compound indicates that substitution occurs at the C-2 position. This outcome is directed by the para-directing effect of the activating methyl group. Although the amide is deactivating, the combined influence of the substituents and specific reaction conditions, potentially involving a directing group effect from the amide under certain catalytic systems, can favor ortho-iodination. acs.orgrsc.org For instance, iridium-catalyzed C-H iodination of benzamides has shown high selectivity for the ortho position. acs.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Type Electronic Effect Directing Influence
-CON(CH₃)₂ Deactivating libretexts.org Resonance-withdrawing, Inductive-withdrawing meta libretexts.org
-CH₃ Activating masterorganicchemistry.com Inductive-donating, Hyperconjugation ortho, para libretexts.org

An alternative to traditional electrophilic substitution is the use of visible light to mediate halogenation. rsc.org These methods often proceed through radical chain mechanisms and offer mild reaction conditions. researchgate.netdntb.gov.ua The photocatalytic oxidative iodination of electron-rich arenes can be achieved using a photocatalyst, an iodine source (like I₂), and an oxidizing agent under irradiation. researchgate.netdntb.gov.ua

A plausible mechanism for the visible light-mediated formation of an iodoarene involves several key steps:

Initiation : A photocatalyst (PC) absorbs visible light and enters an excited state (PC*). This excited state can then interact with a substrate or an amine to generate a radical initiator. acs.orgnih.gov In some systems, the excited photocatalyst oxidizes a tertiary amine, generating an α-aminoalkyl radical that acts as the key intermediate for activating the C-I bond. acs.org

Propagation : An iodine radical (I•) is generated, which then adds to the aromatic ring of N,5-dimethylbenzamide. This forms a radical intermediate. A subsequent hydrogen atom abstraction (HAT) or oxidation step leads to the formation of the iodinated product, this compound, and regenerates a radical species that continues the chain. researchgate.net

Termination : The reaction ceases when radical species combine with each other.

This radical pathway provides a different mechanistic approach compared to the ionic electrophilic substitution, potentially altering the regioselectivity and functional group tolerance of the iodination reaction. rsc.orgrsc.org

Mechanisms of Metal-Catalyzed Reactions Involving Iodobenzamides

2-Iodobenzamides are valuable substrates for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules. rsc.orgfigshare.com Copper-catalyzed systems are particularly prominent in this area. thieme-connect.com

The Ullmann reaction, traditionally a copper-promoted coupling of two aryl halides, has been modified and expanded to include the formation of C-N, C-O, and C-S bonds. nih.govwikipedia.org In these reactions, a 2-iodobenzamide (B1293540) like this compound can be coupled with various nucleophiles. rsc.orgthieme-connect.com For instance, N-substituted 2-iodobenzamides can undergo copper-catalyzed Ullmann-type coupling with enaminones to synthesize quinazolinones. rsc.org The reaction mechanism is complex and has been the subject of extensive study, with several pathways proposed depending on the specific ligands and substrates used. wikipedia.orgmit.edu

A general catalytic cycle for a copper-catalyzed cross-coupling reaction typically involves:

Coordination of the nucleophile and/or ligand to a Cu(I) salt.

Reaction with the aryl iodide (this compound).

Reductive elimination from a higher-valent copper intermediate to form the final product and regenerate the Cu(I) catalyst. organic-chemistry.orgbyjus.com

The choice of ligand is critical, as it can influence the solubility, stability, and reactivity of the copper catalyst, and in some cases, even direct the reaction towards a specific outcome (e.g., N-arylation vs. O-arylation). nih.govmit.edu

A key step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center. rsc.org In copper catalysis, this involves the reaction of a Cu(I) complex with the aryl iodide (Ar-I) to form a Cu(III)-aryl intermediate (Ar-Cu(III)-I). nih.govacs.org

Ar-I + LₙCu(I) → LₙCu(III)(Ar)(I)

The direct observation and characterization of these Cu(III) intermediates are challenging due to their high reactivity and inherent instability. acs.org However, significant progress has been made through a combination of low-temperature spectroscopic techniques (like NMR), computational studies, and the design of systems that form more stable Cu(III) complexes. nih.govacs.org Studies have shown that the nature of the ligand (L) and the electronic properties of the aryl iodide significantly impact the facility of the oxidative addition step. rsc.org For instance, electron-donating ligands on the copper center can facilitate the oxidative addition by increasing the electron density on the metal. rsc.org The C-I bond is generally favored for oxidative addition over C-Br or C-Cl bonds due to its lower bond dissociation energy. rsc.org

An alternative mechanistic pathway to the two-electron oxidative addition is a process involving sequential single electron transfer (SET) events. acs.orgrsc.org This pathway is frequently proposed in copper-catalyzed reactions. researchgate.netacs.org

The SET mechanism can be summarized as follows:

A Cu(I) complex transfers a single electron to the aryl iodide (Ar-I), leading to the formation of a Cu(II) species and an aryl iodide radical anion ([Ar-I]•⁻). LₙCu(I) + Ar-I → LₙCu(II) + [Ar-I]•⁻

The radical anion is unstable and fragments into an aryl radical (Ar•) and an iodide ion (I⁻). [Ar-I]•⁻ → Ar• + I⁻

The aryl radical then combines with the Cu(II) complex to form the Cu(III) intermediate. Ar• + LₙCu(II) → LₙCu(III)(Ar)

Computational and experimental studies suggest that the operative mechanism, whether direct oxidative addition or a SET pathway, can depend on the specific ligands and substrates involved. mit.eduacs.org For example, reactions promoted by certain ligands might favor SET mechanisms, while others favor different pathways like Iodine Atom Transfer (IAT). mit.edu The SET process is a recurring theme in explaining the reactivity of copper catalysts in a wide range of oxidative coupling reactions. rsc.orgacs.org

Table 2: Comparison of Proposed Mechanisms for Aryl Iodide Activation by Copper(I)

Mechanism Key Steps Intermediate Species Notes
Oxidative Addition Concerted two-electron transfer from Cu(I) to the C-I bond. rsc.org LₙCu(III)(Ar)(I) acs.org Analogous to mechanisms seen in palladium catalysis, but Cu(III) is less stable. wikipedia.org
Single Electron Transfer (SET) Stepwise one-electron transfers. acs.org Ar•, LₙCu(II), [Ar-I]•⁻ acs.orgacs.org Often proposed when direct oxidative addition is energetically unfavorable. mit.edu

Copper-Mediated Reaction Pathways (e.g., Modified Ullmann Reactions)

Role of π-Complexation in Catalytic Cycles

In palladium-catalyzed reactions, the formation of a π-complex between the palladium center and the aromatic ring of the benzamide substrate can be a significant step. This interaction can influence the subsequent C–H activation. In some catalytic systems, π-complexation is a precursor to the main bond-forming or bond-breaking events. For instance, in certain palladium-catalyzed C–H functionalization reactions, the catalyst forms a π-complex with the arene, which can be followed by steps like allene (B1206475) migratory insertion to form a π-allyl-Pd complex. snnu.edu.cn The stability and geometry of this π-complex can dictate the regioselectivity of the subsequent functionalization.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the energetics of these intermediates. For example, in the palladium-catalyzed functionalization of arenes, the formation of a π-complex can be an initial, low-energy step. acs.org The nature of the ligands on the palladium catalyst and the electronic properties of the benzamide substrate significantly affect the stability and reactivity of the π-complex.

Palladium-Mediated Oxidative Addition and Subsequent Reactivity of 2-Iodophenylbenzamides

The oxidative addition of the carbon-iodine bond in 2-iodophenylbenzamides to a low-valent palladium species, typically Pd(0), is a fundamental and often rate-determining step in many cross-coupling reactions. acs.orgucc.ie This process involves the cleavage of the C–I bond and the formation of a new Pd(II) intermediate, which then participates in further reactions. ucc.ie

The general mechanism for oxidative addition can be influenced by several factors, including the nature of the palladium catalyst (ligands, coordination number) and the solvent. chemrxiv.orgru.nl DFT calculations have shown that for aryl iodides, the oxidative addition can proceed through different pathways, sometimes involving monoligated palladium species which are found to be significantly more reactive than their bisligated counterparts. researchgate.net

The reactivity of the resulting organopalladium(II) intermediate is diverse. It can undergo transmetalation in Suzuki or Negishi couplings, or be attacked by nucleophiles in Heck or Buchwald-Hartwig reactions. csbsju.edu In the context of 2-iodobenzamides, the resulting palladacycle can undergo various transformations, including intramolecular cyclizations or reactions with external coupling partners. acs.orgthieme-connect.de The stability of this intermediate is crucial; for instance, intramolecular interactions, such as those involving the amide group, can stabilize the complex and influence its subsequent reactivity. nih.gov

Kinetic Studies and Isotope Effects in Benzamide Functionalization

Kinetic studies and the analysis of isotope effects are powerful tools for dissecting the mechanisms of benzamide functionalization reactions, providing insights into rate-limiting steps and the nature of transition states.

Kinetic Isotope Effect (KIE) Analysis for Mechanistic Insights

The kinetic isotope effect (KIE), determined by comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium), is a cornerstone of mechanistic investigation. A primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. nih.govnih.gov

In the context of benzamide functionalization, KIE studies have been instrumental in elucidating the C–H activation step. For example, in iridium-catalyzed ortho-halogenation of benzamides, a KIE of 2.5 was observed, suggesting that C–H bond activation is involved in the rate-limiting step. rsc.orgnih.gov Similarly, in palladium-catalyzed C–H functionalization reactions, significant primary KIEs are often observed, pointing to C–H activation as the turnover-limiting step. nih.govnih.gov

Table 1: Representative Kinetic Isotope Effect (KIE) Values in Benzamide Functionalization

Reaction TypeCatalyst SystemObserved KIE (kH/kD)ImplicationReference(s)
Ir(III)-Catalyzed ortho-Iodination of Benzamides[Cp*IrCl2]22.5C–H activation is part of the rate-determining step. rsc.orgnih.gov
Pd-Catalyzed Arene AcetoxylationPd(OAc)22.9Cyclopalladation is turnover-limiting. nih.gov
Pd-Catalyzed ortho-Alkylation of N-quinolyl BenzamidesPd(OAc)2~1.0C–H palladation is not the rate-limiting step. nih.gov
Pd-Catalyzed Allylic C–H ActivationPd(OAc)2SignificantC–H bond is broken in the turnover-limiting transition state. acs.org

Determination of Rate-Limiting Steps in Catalytic Processes

Identifying the rate-limiting step is crucial for optimizing a catalytic process. This can be achieved through a combination of kinetic studies (examining the reaction order with respect to reactants, catalyst, and additives), KIE analysis, and computational modeling. rsc.orgchemrxiv.org

For many palladium-catalyzed C–H functionalization reactions involving benzamides, the C–H activation or cyclometalation step is found to be rate-limiting. nih.govnih.gov This is often supported by a first-order dependence on the catalyst and the benzamide substrate, and a zero-order dependence on other reagents that participate in later steps of the cycle. rsc.orgnih.gov

However, the rate-limiting step can vary depending on the specific reaction conditions and substrates. In some cases, the oxidative addition of an aryl halide to the palladium center is the slowest step, particularly with less reactive aryl chlorides or bromides. acs.orgucc.ie In other systems, the reductive elimination step, where the final product is formed and the catalyst is regenerated, can be rate-determining. nih.gov For instance, in certain palladium-catalyzed oxidations, DFT calculations have suggested that reductive elimination has a higher energy barrier than C–H activation. nih.gov

The nature of the amine directing group and the specific ligands on the palladium catalyst can also influence which step is rate-limiting. libretexts.org For example, in some amidation reactions, the nucleophilic attack of the amine on a metal-activated carbonyl group is the rate-determining step. analis.com.my

Table 2: Factors Influencing the Rate-Limiting Step in Benzamide Functionalization

FactorInfluence on Rate-Limiting StepExampleReference(s)
Nature of the C-X Bond Stronger C-X bonds (e.g., C-Cl vs. C-I) can make oxidative addition the rate-limiting step.Oxidative addition of Ar-Cl is slower than Ar-I. ucc.ie
C-H Bond Strength Weaker C-H bonds can facilitate C-H activation, potentially making another step rate-limiting.C–H activation is often rate-limiting in arene functionalization. nih.govnih.gov
Ligand Properties Bulky or electron-donating ligands can affect the rates of oxidative addition and reductive elimination.Phosphine (B1218219) ligands are commonly used to tune catalyst activity. ru.nl
Amine Directing Group The coordinating ability of the directing group can influence the ease of cyclometalation.Stronger coordination can favor C-H activation. libretexts.org
Reaction Conditions Temperature and solvent can alter the energy barriers of different steps in the catalytic cycle.Polar solvents can affect the mechanism of oxidative addition. chemrxiv.org

Structural Analysis and Conformational Studies of 2 Iodo N,5 Dimethylbenzamide

Experimental Structural Determination Methodologies

Single-crystal X-ray diffraction stands as the principal method for the detailed structural elucidation of 2-iodo-N,5-dimethylbenzamide, enabling the precise measurement of bond lengths, angles, and the molecule's conformation in the solid state. uni-giessen.defzu.cz

The crystal structure of this compound has been successfully determined, revealing that it crystallizes in the monoclinic P21/c space group. A key feature of its molecular structure is the nearly planar nature of the benzamide (B126) core. The conformation is further defined by the dihedral angle between the plane of the benzene (B151609) ring and the amide group. An intramolecular N—H···I hydrogen bond also plays a role in stabilizing the molecular conformation.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formula C₉H₁₀INO
Formula weight 275.09
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 8.567(3) Å, b = 13.529(5) Å, c = 9.141(3) Å, β = 108.93(3)°
Volume 999.8(6) ų
Z 4
Density (calculated) 1.826 Mg/m³

The interplay between N—H⋯O hydrogen bonds and C—I⋯π interactions gives rise to a defined three-dimensional supramolecular architecture. The hydrogen-bonded chains assemble into a herringbone-like packing arrangement. These chains are further interlinked by the C—I···π interactions, creating a cohesive and stable crystal lattice. This ordered packing is a direct consequence of the specific non-covalent forces at play.

Conformational Analysis of N,N-Dimethyl Amides

To broaden the understanding of amide conformational dynamics, it is useful to consider N,N-disubstituted amides, such as N,N-dimethylbenzamide. The replacement of the N-H proton with a second methyl group introduces different steric and rotational considerations compared to this compound.

Rotation around the C—N bond in N,N-dimethyl amides is a well-documented phenomenon characterized by a significant energy barrier. acs.orgcapes.gov.brbas.bg This restricted rotation arises from the partial double bond character of the C—N bond due to resonance. researchgate.net In N,N-dimethylformamide, this rotational barrier is approximately 21 kcal/mol. For N,N-dimethylbenzamide, steric interactions between the N-methyl groups and the aromatic ring can influence this barrier. nih.gov Substituents on the phenyl ring can further modulate the energy required for rotation. acs.org

In N,N-disubstituted amides, the planarity of the amide group and its orientation relative to other parts of the molecule define the conformational equilibria. cdnsciencepub.com Due to the restricted C-N bond rotation, N,N-dimethyl amides can exist as distinct cis and trans rotamers, which can often be observed as separate signals in NMR spectroscopy. rsc.orgdntb.gov.ua In N,N-dimethylbenzamide, steric strain between the N-methyl groups and the ortho-protons of the benzene ring often forces the amide group to twist out of the plane of the ring. nih.govnsf.gov This twisting relieves steric hindrance and is a key determinant of the molecule's preferred three-dimensional shape. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Iodo N,5 Dimethylbenzamide

Quantum Chemical Calculations and Simulations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the structural, electronic, and spectroscopic properties of molecules. For a compound like 2-iodo-N,5-dimethylbenzamide, these computational methods can predict a wide range of properties before a compound is even synthesized, guiding experimental work and helping to interpret complex data. Methodologies such as Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost. up.ac.za

Geometry Optimization and Prediction of Molecular Structures

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide (B126) Analog (Note: Data is illustrative for a related benzamide structure.)

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.39 - 1.41
C-I~2.10
C-N (amide)~1.36
C=O~1.24
N-C (methyl)~1.46
C-C-N~118
O=C-N~122

Simulation and Analysis of Vibrational Spectra (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations can simulate these spectra by calculating the harmonic vibrational frequencies. nih.gov These theoretical spectra are invaluable for the assignment of experimental bands to specific vibrational modes of the molecule. core.ac.uk For a molecule like this compound, simulations can help to identify the characteristic stretching and bending frequencies of the C=O, N-H, C-I, and C-N bonds, as well as the vibrations of the aromatic ring. Comparing the calculated spectra with experimental data allows for a detailed understanding of the molecule's vibrational behavior. spectroscopyonline.com

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Dimethylbenzamide Analog (Note: Data is based on studies of 3,4-dimethylbenzamide (B1294666) and is for illustrative purposes.) researchgate.net

AssignmentCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H stretch345034003402
C-H stretch (methyl)298029752978
C=O stretch168016751678
C-N stretch138013851383
C-I stretch~500-600Not AvailableNot Available

Electronic Structure Analysis: HOMO-LUMO and Charge Delocalization

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO can reveal how the iodine and methyl substituents influence the electronic distribution and reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Table 3: Calculated HOMO-LUMO Energies for a Substituted Benzamide Analog (Note: Data is illustrative and based on general values for similar compounds.) researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Prediction and Validation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are highly valuable for assigning experimental NMR signals, especially for complex molecules with overlapping peaks. For this compound, GIAO calculations can help to resolve the chemical shifts of the aromatic protons and carbons, as well as those of the N-methyl and ring-methyl groups, by accounting for the electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes.

Table 4: Representative Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Dimethylbenzamide Analog (Note: Data is based on studies of 3,4-dimethylbenzamide and is for illustrative purposes.) researchgate.net

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O170.1169.8
C-N (amide)Not AvailableNot Available
C-INot AvailableNot Available
Aromatic C1135.2134.9
Aromatic C2128.9128.6
N-CH₃26.526.3
Ring-CH₃20.820.5

Reactivity Predictions and Chemical Descriptors

Beyond static properties, computational chemistry can also predict how a molecule will behave in a chemical reaction. This is achieved through the calculation of various reactivity descriptors.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a method based on DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular atomic site when an electron is added to or removed from the molecule. This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack. For this compound, Fukui analysis could pinpoint which of the aromatic carbons is most likely to undergo further substitution, or identify the relative reactivity of the different functional groups. researchgate.net

Table 5: Illustrative Fukui Function Indices for Predicting Reactive Sites in a Benzamide Analog (Note: Data is hypothetical and for illustrative purposes.)

Atomic Sitef_k⁺ (for nucleophilic attack)f_k⁻ (for electrophilic attack)f_k⁰ (for radical attack)
Carbonyl Carbon0.250.050.15
Aromatic Carbon (ortho to I)0.080.120.10
Aromatic Carbon (para to I)0.100.150.125
Oxygen0.150.080.115
Nitrogen0.050.020.035

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a language of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive Lewis structure model of chemical bonding. uni-muenchen.deblogspot.com A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions through second-order perturbation theory. These interactions, also known as delocalization effects, involve the donation of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization provides a measure of the interaction's strength. researchgate.net

Furthermore, interactions occur between the π-electrons of the benzene (B151609) ring and the antibonding orbitals of the substituents, and vice-versa. The iodine substituent, with its lone pairs, can also participate in donor-acceptor interactions with the aromatic system. The stability of the molecule is a cumulative result of these various delocalization events. researchgate.net

A theoretical investigation based on principles applied to similar benzamide structures allows for the prediction of significant donor-acceptor interactions within this compound. researchgate.net

Table 1: Theoretical Hyperconjugative Interactions and Second-Order Perturbation Energies for this compound (Note: The following values are illustrative, based on computational studies of analogous benzamide compounds, and represent plausible interactions for this molecule.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C=O)~40-60n → π* (Amide Resonance)
LP (2) Oπ* (C-N)~25-35n → σ
LP (2) Oπ (C-Caromatic)~20-30n → σ
π (Caromatic-Caromatic)σ (C-I)~2-5π → σ
π (Caromatic-Caromatic)σ (C-N)~3-6π → σ
LP (I)σ (Caromatic-Caromatic)~1-3n → σ*

These E(2) energies quantify the stabilization gained from electron delocalization, with the amide resonance (LP (N) → π* (C=O)) being the most significant contributor to the molecule's electronic structure.

Theoretical Studies of Molecular Interactions (e.g., Protein-Ligand Interactions through Molecular Docking Principles)

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. mdpi.com This method is crucial in drug design and involves scoring functions to estimate the binding affinity, which is measured by the binding score or energy. mdpi.comdergipark.org.tr Understanding the potential interactions of this compound with biological macromolecules is essential for exploring its pharmacological relevance.

The molecular structure of this compound possesses several functional groups that can participate in various non-covalent interactions within a protein's active site:

Hydrogen Bonding: The amide group is a classic hydrogen bond motif. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. These interactions with polar amino acid residues like serine, threonine, asparagine, or glutamine are often critical for ligand recognition and binding. nih.gov

Hydrophobic Interactions: The benzene ring and the two methyl groups (-CH₃) are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. These interactions are a driving factor for ligand binding efficiency. nih.gov

π-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Amide-π stacking between the ligand's aromatic ring and the protein's backbone amide groups is also a possible stabilizing interaction. nih.govcambridgemedchemconsulting.com

Halogen Bonding: The iodine atom at the 2-position introduces the potential for halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a carboxylate group from aspartic or glutamic acid. nih.govcambridgemedchemconsulting.com The size and polarizability of iodine can enhance binding affinity through these interactions.

Molecular docking simulations can model these interactions to predict the binding mode and affinity of this compound with various protein targets. mdpi.com The results of such studies can guide the synthesis of more potent and selective analogs.

Table 2: Potential Molecular Interactions of this compound with Protein Residues (Note: This table presents a theoretical summary of possible interactions based on the molecule's functional groups.)

Functional Group of LigandPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Amide (N-H)Hydrogen Bond DonorAsp, Glu, Gln, Asn (side chain C=O); Backbone C=O
Carbonyl (C=O)Hydrogen Bond AcceptorSer, Thr (side chain OH); Gln, Asn (side chain NH₂); Arg, Lys (side chain NH)
Phenyl Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp / Val, Leu, Ile, Ala
Methyl Groups (-CH₃)HydrophobicAla, Val, Leu, Ile, Met, Phe
Iodine Atom (-I)Halogen Bonding / HydrophobicBackbone C=O; Asp, Glu (side chain C=O) / Leu, Val

Advanced Analytical Techniques for Research Characterization of 2 Iodo N,5 Dimethylbenzamide

High-Resolution Spectroscopic Methods for Structural and Mechanistic Insights

Spectroscopic techniques are paramount for probing the molecular structure of 2-iodo-N,5-dimethylbenzamide at an atomic level, yielding critical data on connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., LIS/NMR for Conformational Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. High-field ¹H and ¹³C NMR provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's constitution.

In the analysis of a closely related compound, N,N-diethyl-2-iodo-3,5-dimethylbenzamide, ¹H-NMR spectroscopy identified distinct signals for the aromatic protons and the different methyl and methylene (B1212753) groups. rsc.org Similarly, ¹³C-NMR provided chemical shifts for each unique carbon atom, including the quaternary carbons of the aromatic ring and the carbonyl carbon. rsc.org For this compound, analogous spectra would be expected to confirm the positions of the iodo, N-methyl, and 5-methyl substituents.

Representative ¹³C NMR Data for Analogous Benzamides:

Compound Solvent Key ¹³C NMR Chemical Shifts (δ, ppm)
N,N-dimethylbenzamide CDCl₃ 171.76 (C=O), 136.34 (C-ipso), 129.61, 128.54, 127.11 (Ar-CH) rsc.org
2-chloro-N,N-dimethylbenzamide CDCl₃ 168.56 (C=O), 136.43 (C-ipso), 130.37, 130.18, 129.67, 127.85, 127.29 (Ar-C), 38.18, 34.76 (N-CH₃) rsc.org

For more nuanced structural questions, such as determining the preferred conformation, advanced NMR techniques like Lanthanide-Induced Shift (LIS) NMR can be employed. The use of lanthanide shift reagents, such as Eu(fod)₃ or Lu(fod)₃, induces significant changes in the chemical shifts of protons near a coordinating functional group, in this case, the amide oxygen. researchgate.net By analyzing the magnitude of these induced shifts, it is possible to calculate the distances and angles between the lanthanide ion and specific protons, thereby mapping the molecule's three-dimensional shape in solution. researchgate.net This method is particularly useful for studying the conformational equilibria of substituted benzamides, such as the rotational barrier around the aryl-carbonyl bond, which is influenced by the steric and electronic effects of substituents like the iodine atom and methyl groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. For this compound (C₉H₁₀INO), HRMS would verify the exact mass, accounting for the specific isotopes of its constituent atoms.

In studies of related iodo-benzamides, Electron Ionization (EI) mass spectrometry has been used to characterize the molecular ion and its fragmentation pattern. For example, the EI-MS spectrum of N,N-diethyl-2-iodo-3,5-dimethylbenzamide shows a distinct molecular ion peak [M⁺] and characteristic fragment ions that help to confirm the structure. rsc.org

Reported Mass Spectrometry Data for a Related Compound, N,N-diethyl-2-iodo-3,5-dimethylbenzamide rsc.org

Technique Parameter Finding
MS (EI) Molecular Ion [M⁺] 331
Key Fragments (m/z) 259, 231, 204, 135, 104
HRMS (EI) Calculated m/z for C₁₃H₁₈INO 331.0433

These techniques are also invaluable for reaction monitoring, where the disappearance of starting materials and the appearance of the desired product can be tracked in real-time or by analyzing aliquots from the reaction mixture. This allows for the optimization of reaction conditions and the identification of any byproducts or intermediates.

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum provides a characteristic fingerprint of a molecule. For this compound, key absorption bands would be expected for the carbonyl (C=O) stretch of the tertiary amide, C-N stretching, aromatic C-H stretching, and C=C ring vibrations. In a study of the analogous N,N-diethyl-2-iodo-3,5-dimethylbenzamide, a strong absorption band for the amide carbonyl was observed at 1628 cm⁻¹. rsc.org

Representative IR Data for N,N-diethyl-2-iodo-3,5-dimethylbenzamide rsc.org

Wavenumber (cm⁻¹) Assignment
2972, 2932 C-H stretch (aliphatic)
1628 C=O stretch (amide)
1432 C-H bend / C=C stretch
1317 C-N stretch

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and low-frequency vibrations, such as the C-I stretch, which are often weak in IR spectra. acs.org Analysis of both IR and Raman spectra, often aided by theoretical calculations like Density Functional Theory (DFT), can lead to a complete vibrational assignment, offering deeper insights into the molecule's structure and bonding. researchgate.net

Sophisticated Chromatographic Separation Methods for Purity and Analysis

Chromatographic methods are essential for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. In the synthesis of benzamide (B126) derivatives, HPLC is routinely used to monitor reaction progress and determine the purity of the final product. For instance, the purification of N,N-diethyl-2-iodo-3,5-dimethylbenzamide was accomplished using normal phase HPLC with a hexane (B92381)/EtOAc mobile phase. rsc.org A typical HPLC method for analyzing a reaction mixture containing this compound would involve:

Stationary Phase: A C18 (reversed-phase) or silica (B1680970) (normal-phase) column. rsc.orgnih.gov

Mobile Phase: A mixture of solvents, such as acetonitrile (B52724) and water (often with a formic acid modifier for reversed-phase) or hexane and ethyl acetate (B1210297) (for normal-phase). rsc.orgnih.gov

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). rsc.org

By comparing the retention time of the peak in the reaction mixture to that of a pure standard, the compound can be identified. The area of the peak is proportional to its concentration, allowing for quantitative analysis and purity determination, with some methods achieving purities of about 93-95% for related compounds. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds.

In synthetic procedures involving substituted benzamides, GC-MS is used to identify and quantify products and byproducts. rsc.org The sample is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. ajol.info A typical GC program involves a temperature gradient to ensure the separation of compounds with different volatilities. ajol.info For instance, a method for analyzing N,N-dimethylbenzamide utilized an Rtx-5 amine column with helium as the carrier gas, yielding a retention time of 8.5 minutes. researchgate.net This approach would be suitable for assessing the purity of this compound and identifying any volatile impurities in the sample.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a fundamental analytical technique widely employed in organic chemistry to separate components of a mixture. umass.edulibretexts.org Its application in monitoring the progress of a reaction is invaluable, offering a quick and straightforward assessment of the consumption of starting materials and the formation of products. umass.eduumich.educhemistryhall.comglobalresearchonline.net The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.orgglobalresearchonline.net

In the context of synthesizing this compound, TLC can be used to track the conversion of the starting materials, for instance, 2-iodo-5-methylbenzoic acid and dimethylamine, into the desired benzamide product. The polarity of the molecules plays a crucial role in their separation on the TLC plate. globalresearchonline.net Generally, the starting materials and the final product will exhibit different polarities, leading to distinct retention factors (Rf values). The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgchemistryhall.com

A hypothetical reaction to produce this compound could be monitored as follows: A spot of the initial reaction mixture (time = 0) and subsequent spots at various time intervals are applied to a TLC plate. umass.edu The plate is then developed in an appropriate solvent system, and the spots are visualized, often using UV light. umass.eduacs.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

Time (hours)Starting Material (Spot Intensity)Product (Spot Intensity)Rf Value (Starting Material)Rf Value (Product)
0HighNone0.45-
1MediumLow0.450.60
2LowMedium0.450.60
3Very LowHigh0.450.60
4NoneHigh-0.60

Note: Rf values are hypothetical and depend on the specific TLC plate and solvent system used. The data illustrates the expected trend during a successful reaction.

Emerging Analytical Strategies in Chemical Research (e.g., Artificial Intelligence and Machine Learning in Data Analysis)

AI and ML algorithms excel at identifying patterns and correlations within large datasets that may be imperceptible to human analysis. aip.orgesrf.fr In the context of chemical research, this capability is particularly valuable for interpreting spectroscopic and chromatographic data. For instance, in the analysis of spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), ML models can be trained to recognize specific spectral features associated with a particular chemical structure. esrf.frspeciation.net This can aid in the rapid identification and confirmation of the synthesized this compound.

Applications in Organic Synthesis and Material Science

Utility of 2-Iodo-N,5-dimethylbenzamide as a Building Block in Complex Molecule Synthesis

The presence of an ortho-iodo group and a dimethylamide moiety provides this compound with two distinct reactive sites, rendering it a valuable building block for the assembly of complex molecules. The carbon-iodine bond serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the amide group can act as a directing group or be transformed into other functional groups.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is analogous to other 2-iodobenzamides that are employed in the synthesis of biologically active compounds. For instance, related 2-iodobenzamide (B1293540) derivatives are utilized as precursors for the synthesis of heterocyclic compounds with potential pharmaceutical applications. The general strategy involves the functionalization of the carbon-iodine bond via cross-coupling reactions to introduce molecular complexity, followed by transformations of the amide group to construct the desired heterocyclic core.

Role as a Synthetic Intermediate for Functionalized Organic Compounds

As a synthetic intermediate, this compound offers a platform for the introduction of various substituents onto the benzene (B151609) ring. The iodo group can be readily displaced or activated in a wide array of chemical transformations, allowing for the synthesis of a diverse range of functionalized aromatic compounds.

One of the primary applications of this compound as an intermediate is in the preparation of ortho-functionalized benzamides. The iodo substituent can be replaced by a variety of groups through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions. This allows for the precise installation of alkyl, aryl, vinyl, and other moieties at the 2-position of the benzamide (B126) scaffold. The resulting functionalized benzamides can then serve as precursors for more complex molecules or be evaluated for their own biological or material properties.

PrecursorReagent/CatalystProductApplication of Product
This compoundArylboronic acid / Pd catalyst2-Aryl-N,5-dimethylbenzamidePrecursor for biaryl compounds
This compoundTerminal alkyne / Pd/Cu catalyst2-Alkynyl-N,5-dimethylbenzamideIntermediate for heterocyclic synthesis
This compoundAmine / Cu catalyst2-Amino-N,5-dimethylbenzamideBuilding block for nitrogen-containing heterocycles

Application in the Development of Novel Cross-Coupling Methodologies

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for the development and optimization of new cross-coupling methodologies. The steric hindrance provided by the ortho-amide group and the electronic effects of the substituents can influence the efficiency and selectivity of catalytic reactions, providing a valuable testbed for new catalyst systems.

Researchers often utilize substrates like this compound to explore the scope and limitations of newly developed palladium, copper, or nickel catalysts. For example, its use in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann-type coupling reactions can help in establishing the efficacy of a new ligand or catalytic system for ortho-substituted aryl iodides. The successful coupling of this compound with various partners under milder conditions, with lower catalyst loadings, or with improved functional group tolerance signifies an advancement in cross-coupling technology.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemSignificance in Methodology Development
Suzuki-MiyauraArylboronic acidsPalladium/Phosphine (B1218219) LigandsTesting catalyst efficiency for sterically hindered substrates
HeckAlkenesPalladium/N-Heterocyclic CarbenesInvestigating regioselectivity with ortho-substituted substrates
SonogashiraTerminal alkynesPalladium/CopperOptimizing conditions for coupling with electron-rich aryl iodides
Buchwald-HartwigAmines, AlcoholsPalladium/Bulky LigandsEvaluating catalyst performance for C-N and C-O bond formation

Contribution to the Design of Novel Ligands in Catalysis

The structure of this compound can be strategically modified to serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The introduction of a coordinating group at the ortho-position through the displacement of the iodine atom can lead to the formation of bidentate or pincer-type ligands.

A common strategy involves the reaction of this compound with a phosphine-containing nucleophile, such as diphenylphosphine, to generate a phosphine-amide ligand. The resulting ligand can then be coordinated to a metal center, such as palladium or rhodium, to form a catalytically active complex. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the benzamide ring or the phosphine group, allowing for the optimization of the catalyst's performance in various organic transformations. While the direct synthesis of ligands from this compound is a plausible and valuable synthetic strategy, specific examples in the literature are not widespread.

Potential in the Development of New Materials and Chemical Processes

The functional handles present in this compound provide opportunities for its incorporation into polymeric structures and functional materials. The ability to undergo cross-coupling reactions allows for the integration of the benzamide unit into conjugated polymer backbones, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The dimethylamide group can influence the solubility and processing characteristics of the resulting materials, while the aromatic core can contribute to their electronic and photophysical properties. By carefully selecting the co-monomers for polymerization with functionalized derivatives of this compound, materials with tailored properties can be designed and synthesized. Furthermore, the development of efficient and scalable chemical processes utilizing this compound as a key starting material can lead to more sustainable and cost-effective manufacturing routes for valuable chemicals and materials.

Conclusion and Future Outlook

Summary of Current Academic Research Trajectories on 2-Iodo-N,5-dimethylbenzamide

While dedicated research focusing exclusively on this compound is not extensively prevalent in publicly accessible literature, its structural features allow for informed extrapolation of its primary research applications. As a member of the ortho-iodinated benzamide (B126) family, its academic interest is predominantly centered on its role as a versatile synthetic intermediate in organic chemistry. The presence of the iodo group at the ortho position to the amide functionality is of significant interest for a variety of chemical transformations.

Current research on structurally related compounds, such as 2-iodo-N,N-dimethylbenzamide, indicates a strong trajectory towards its use in photoredox catalysis. rsc.org In these processes, the carbon-iodine bond can be selectively cleaved using visible light and a suitable photocatalyst to generate an aryl radical. This highly reactive intermediate can then participate in a range of bond-forming reactions. For instance, it can undergo an intramolecular 1,5-hydrogen atom transfer (HAT) to create a key α-amino radical, which is a precursor for synthesizing complex molecules like unsymmetrical 1,2-diamines. rsc.org

Furthermore, the general class of o-halogenated benzamides is widely employed in the synthesis of heterocyclic scaffolds. rsc.org Photocatalytic methods have been successfully developed for intramolecular cyclizations to produce isoindolinones. rsc.orgrsc.org These reactions are valuable as they construct complex molecular architectures from relatively simple precursors under mild conditions. Given its structure, this compound is a prime candidate for similar synthetic explorations.

The research trajectories for this compound are therefore not focused on its end-use properties but rather on its utility as a foundational building block. The key areas of investigation involve its participation in reactions that leverage the unique reactivity of the carbon-iodine bond.

Table 1: Potential Research Applications of this compound based on Analogues

Research AreaReaction TypePotential ProductsRationale & References
Photocatalytic Synthesis Radical-Mediated Multicomponent ReactionsUnsymmetrical 1,2-diaminesThe C-I bond is cleaved to form an aryl radical, which initiates a cascade to form complex amine structures. rsc.org
Heterocycle Formation Intramolecular Radical CyclizationSubstituted IsoindolinonesO-halogenated benzamides are established precursors for isoindolinone synthesis via photocatalysis. rsc.orgrsc.org
Cross-Coupling Reactions Suzuki, Heck, or Sonogashira CouplingBiaryls, Substituted Alkenes, AlkynesThe iodo group serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
Medicinal Chemistry Scaffolding Precursor SynthesisLibraries of derivative compoundsUsed as a starting material to generate novel molecules for screening of biological activity. smolecule.com

Challenges and Opportunities in Advancing this compound Research

The advancement of research involving this compound faces both specific challenges inherent to its structure and broader opportunities aligned with progress in synthetic chemistry.

Challenges:

Another challenge is the relative lack of comprehensive structural and physicochemical data for this specific isomer. While extensive databases exist for benzamides, there are noted gaps for more complex substitution patterns, which can hinder efforts to correlate structure with properties or reactivity. mdpi.com

Opportunities:

Despite the challenges, significant opportunities exist. The primary opportunity lies in its application as a versatile building block in synthetic and medicinal chemistry. The reactivity of the iodo-substituent makes it an ideal handle for introducing molecular complexity through various cross-coupling reactions and the increasingly important photocatalytic methods. rsc.org This allows for the creation of diverse libraries of novel compounds for drug discovery and materials science.

The iodine atom itself presents a unique opportunity for rational drug design through "halogen bonding." This non-covalent interaction, where the electropositive region (σ-hole) on the iodine atom interacts with a nucleophile, can be exploited to enhance binding affinity and selectivity of a molecule to its biological target, such as a protein or enzyme. jst.go.jp This makes iodinated compounds like this compound attractive starting points for developing potent and selective therapeutic agents.

Table 2: Challenges and Opportunities in this compound Research

AspectDetailsSignificance
Challenge Regioselective Synthesis: Achieving the specific 2-iodo-N,5-dimethyl substitution pattern can be synthetically demanding.Can limit the availability and increase the cost of the compound for research purposes. dcu.ieresearchgate.net
Challenge Compound Stability: The reactive C-I bond may lead to degradation or side reactions during synthesis or purification.Complicates handling and may require specialized conditions, affecting the reproducibility of results.
Opportunity Synthetic Versatility: The iodo group is an excellent functional handle for cross-coupling and photocatalytic reactions.Enables the efficient construction of complex molecular architectures from a single precursor. rsc.orgrsc.org
Opportunity Halogen Bonding in Drug Design: The iodine atom can act as a halogen bond donor to improve binding affinity with biological targets.Offers a modern strategy for enhancing the potency and selectivity of potential drug candidates. jst.go.jp
Opportunity Molecular Probes: The compound could be modified to serve as a chemical probe for studying biological pathways or molecular interactions. smolecule.comCan be used to investigate the function of specific enzymes or receptors in biochemical assays.

Prospective Emerging Trends in Halogenated Benzamide Chemistry

The field of halogenated benzamide chemistry is dynamic, with several emerging trends poised to shape its future. These trends focus on developing more efficient, selective, and sustainable synthetic methodologies and expanding the application of these compounds in science.

A dominant emerging trend is the widespread adoption of photoredox catalysis . This approach uses visible light to drive chemical reactions, offering an environmentally friendly alternative to classical methods that often require harsh reagents or high temperatures. For halogenated benzamides, photoredox catalysis has enabled a host of novel transformations, including intramolecular cyclizations, C-H arylations, and N-dealkylations, under exceptionally mild conditions. rsc.orgresearchgate.net A key development is the use of organic photocatalysts, which are often cheaper and more sustainable than traditional iridium- or ruthenium-based catalysts. rsc.org

Another significant trend is the development of chemodivergent and divergent transformation strategies . Researchers are designing catalytic systems that can steer a single halogenated benzamide starting material toward multiple, distinct product classes simply by tuning the reaction parameters, such as the catalyst, solvent, or additives. researchgate.net This powerful strategy maximizes synthetic efficiency and rapidly generates molecular diversity from a common precursor.

There is also a growing emphasis on the late-stage functionalization of complex molecules. Halogenated benzamides are ideal intermediates for this purpose, allowing for the precise installation of new functional groups onto an already advanced molecular scaffold, such as a natural product or an approved drug. rsc.org This strategy is invaluable in medicinal chemistry for generating analogues with improved properties.

Finally, the deliberate use of halogen bonding in crystal engineering and medicinal chemistry continues to gain traction. jst.go.jp Advances in computational chemistry and structural analysis are providing deeper insights into the nature of these interactions, allowing for the rational design of halogenated benzamides with specific solid-state properties or predetermined binding modes to biological targets. mdpi.comjst.go.jp This synergy between theoretical and experimental work is accelerating the discovery of new materials and therapeutic agents.

Table 3: Emerging Trends in Halogenated Benzamide Chemistry

TrendDescriptionImpact
Advanced Photocatalysis Use of visible light with novel organic or metallic catalysts to activate C-X bonds under mild conditions.Enables new types of reactions, improves sustainability, and allows for transformations that were previously challenging. rsc.orgrsc.orgresearchgate.net
Chemodivergent Synthesis A single starting material is converted into multiple different products by slightly changing reaction conditions.Increases synthetic efficiency and provides rapid access to diverse chemical libraries from a common intermediate. researchgate.net
Late-Stage Functionalization Introduction of functional groups onto complex, pre-existing molecular scaffolds.Accelerates the drug discovery process by allowing for the rapid optimization of lead compounds. rsc.org
Rational Design via Halogen Bonding Utilizing computational and structural methods to design molecules that exploit halogen bonds for specific functions.Enhances binding affinity in drug design and allows for the predictable assembly of molecules in crystal engineering. jst.go.jp

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-iodo-N,5-dimethylbenzamide?

  • Methodology :

  • Direct iodination : Use N,5-dimethylbenzamide as a starting material. Perform electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) in glacial acetic acid at 60–80°C for 6–8 hours. Yield optimization requires stoichiometric control of ICl (1.1–1.3 equiv.) .
  • Metal-catalyzed cross-coupling : For regioselective iodination, employ Pd(OAc)₂ with KI and H₂O₂ in DMF at 100°C (modified Ullmann conditions). Monitor via TLC (hexane:EtOAc 7:3) .
    • Purification : Column chromatography (SiO₂, gradient elution with hexane:EtOAc) or recrystallization (ethanol/water mixture) achieves >95% purity.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • 1H/13C NMR :

  • 1H NMR (400 MHz, CDCl₃) : Expect singlet δ 2.8–3.1 ppm (N,N-dimethyl groups), aromatic protons at δ 7.2–8.0 ppm (split due to iodine’s electron-withdrawing effect) .
  • 13C NMR : Iodo-substituted carbon appears at δ 95–105 ppm (C-I coupling).
    • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 303.9 (calculated for C₉H₁₀INO). Confirm isotopic pattern for iodine (1:1 ratio for M and M+2 peaks) .

Q. What are standard protocols for assessing stability during storage and handling?

  • Light Sensitivity : Store in amber vials at –20°C under inert gas (Ar/N₂).
  • Thermal Stability : Conduct TGA/DSC analysis to identify decomposition points (>200°C typical for benzamides). Avoid prolonged heating in polar aprotic solvents (e.g., DMF) due to potential C-I bond cleavage .

Advanced Research Questions

Q. How does the 2-iodo substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight :

  • The iodine atom acts as a directing group, activating the para position for substitution. Use NaOMe/CuI in DMSO at 100°C for 24h to replace iodine with methoxy (yield ~70%).
  • Competitive pathways: Harsher conditions (e.g., NH₃/EtOH at 150°C, 48h) may yield 2-amino derivatives via SNAr, but side reactions (e.g., reduction to H) require careful monitoring .
    • Computational Support : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state energies to rationalize selectivity .

Q. What strategies mitigate iodine’s lability in biological assays or catalytic applications?

  • Stabilization Approaches :

  • Coordination Chemistry : Use Pd(0) catalysts to stabilize intermediates in Suzuki-Miyaura cross-couplings (e.g., coupling with arylboronic acids to form biaryls).
  • Pro-drug Design : Mask the iodine with protecting groups (e.g., acetyl) for in vivo studies, followed by enzymatic cleavage .
    • Experimental Validation : LC-MS tracks iodine retention in PBS (pH 7.4) over 24h; >90% stability at 4°C vs. 70% at 37°C .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Docking Studies :

  • Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The iodine’s hydrophobic volume enhances van der Waals interactions in the ATP-binding pocket.
  • MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns .
    • SAR Analysis : Compare with analogues (e.g., 2-fluoro or 2-bromo) to quantify iodine’s impact on IC₅₀ values in enzyme inhibition assays .

Q. What experimental designs are optimal for evaluating its pharmacological potential?

  • In Vitro Assays :

  • Anticancer Activity : MTT assay on HeLa cells (48h exposure, IC₅₀ determination). Include positive controls (e.g., doxorubicin) and validate via flow cytometry (apoptosis markers).
  • Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based kits (e.g., ADP-Glo™). IC₅₀ values <10 μM warrant further optimization .
    • In Vivo Models : Administer via intraperitoneal injection (5–20 mg/kg) in xenograft mice. Monitor tumor volume and toxicity (AST/ALT levels) over 21 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.